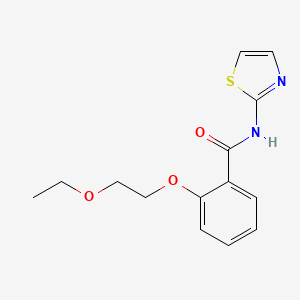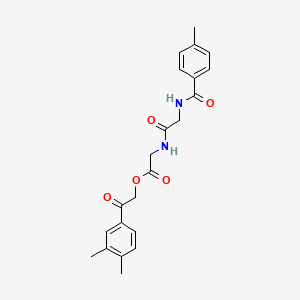
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride
Descripción general
Descripción
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressive agent, but its unique mechanism of action has led to investigations into its potential use in treating a variety of diseases.
Aplicaciones Científicas De Investigación
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have immunosuppressive properties and has been investigated for its use in treating autoimmune diseases such as multiple sclerosis. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has also been shown to have anti-cancer properties and has been studied for its use in treating various types of cancer. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential use in treating cardiovascular diseases and for its neuroprotective effects.
Mecanismo De Acción
The mechanism of action of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride involves the modulation of sphingosine-1-phosphate (S1P) receptors. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride is phosphorylated in vivo to form (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride-phosphate, which acts as an agonist at S1P receptors. This results in the internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is unique and has led to investigations into the potential use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in treating a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride are complex and varied. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been shown to have immunosuppressive effects, leading to a reduction in the number of circulating lymphocytes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential to reduce the risk of transplant rejection and to treat autoimmune diseases such as multiple sclerosis. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been shown to have anti-cancer properties, inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has a unique mechanism of action that has led to investigations into its potential use in treating a variety of diseases. However, there are also limitations to the use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in lab experiments. It has been shown to have toxic effects at high doses, and its use in animal studies requires careful monitoring of dose and toxicity.
Direcciones Futuras
There are several future directions for research on (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride. One area of investigation is the potential use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in treating cardiovascular diseases such as atherosclerosis and myocardial infarction. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride and its potential use in treating a variety of diseases.
Propiedades
IUPAC Name |
3-methoxy-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-17-11-5-10-16-12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,16H,5,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPPZQERHXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4745791.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4745807.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)
![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)